molecular formula C18H30O2 B107805 Gorlic acid CAS No. 502-31-8

Gorlic acid

Cat. No.: B107805
CAS No.: 502-31-8
M. Wt: 278.4 g/mol
InChI Key: XADKGDBMULSEAC-DUXPYHPUSA-N
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Description

Gorlic acid, also known as 13-(2-cyclopenten-1-yl)-6-tridecenoic acid, is a monoenoic fatty acid with the molecular formula C₁₈H₃₀O₂. It is characterized by a unique structure that includes a cyclopentenyl ring and a cis-double bond at position 6. This compound is part of a broader class of fatty acids that are widespread in nature and have significant biological and industrial relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gorlic acid typically involves the use of cyclopentene and tridecenoic acid as starting materials. The process includes a series of reactions such as esterification, hydrogenation, and cyclization. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the cyclopentenyl ring and the cis-double bond .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources where it is found in minor quantities. Alternatively, large-scale synthesis can be achieved through chemical processes that optimize yield and purity. The industrial methods focus on cost-effectiveness and scalability, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Gorlic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Gorlic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which gorlic acid exerts its effects involves its interaction with cell membranes and enzymes. The cyclopentenyl ring and the cis-double bond play crucial roles in its biological activity. This compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. It also interacts with specific molecular targets, such as cyclooxygenase enzymes, to exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison: Gorlic acid is unique due to its cyclopentenyl ring, which is not present in the other similar compounds. This structural feature imparts distinct chemical and biological properties, making this compound a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

(E)-13-cyclopent-2-en-1-yltridec-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h2,4,11,14,17H,1,3,5-10,12-13,15-16H2,(H,19,20)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADKGDBMULSEAC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CCCCCCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C=C1)CCCCCC/C=C/CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-31-8
Record name GORLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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